7-Fluoro-1,2-benzoxazole-3-carboxylic acid
Overview
Description
7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 . It has an average mass of 181.121 Da and a monoisotopic mass of 181.017517 Da .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid consists of a benzoxazole ring, which is a bicyclic planar molecule, substituted with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways. The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Fluorescent Probes for Sensing pH and Metal Cations
7-Fluoro-1,2-benzoxazole derivatives are useful in developing fluorescent probes for sensing pH changes and metal cations. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to 7-fluoro-1,2-benzoxazole, is applicable for sensing magnesium cations, exhibiting large fluorescence enhancement under basic conditions. This sensitivity to pH and selectivity for metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Synthesis of Fluoroquinolones
Fluoroquinolones, such as 7-benzoxazol-2-yl-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, have been synthesized using derivatives of 7-fluoro-1,2-benzoxazole. These compounds, obtained through the Gould-Jacobs route to the quinoline ring system, demonstrate the potential of 7-fluoro-1,2-benzoxazole derivatives in the synthesis of complex molecular structures with potential pharmaceutical applications (Richardson et al., 1998).
Anti-Inflammatory and Cytotoxic Agents
2-Halogenatedphenyl benzoxazole-5-carboxylic acids, which include fluoro derivatives, have been designed and synthesized for potential anti-inflammatory and cytotoxic applications. For instance, specific derivatives exhibited significant anti-inflammatory activity and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines. These findings highlight the role of 7-fluoro-1,2-benzoxazole derivatives in developing new therapeutic agents (Thakral et al., 2022).
Antibacterial Applications
7-Fluoro-1,2-benzoxazole derivatives have been incorporated into the synthesis of various antibacterial agents. For example, compounds like 7-oxo-2, 3-dihydro-7H-pyrido[1, 2, 3-de][1, 4] benzoxazine-6-carboxylic acids, which include fluoro derivatives, showed potent antibacterial activity against both Gram-positive and Gram-negative pathogens (Hayakawa et al., 1984).
Antimicrobial Agents
Benzoxazole derivatives, including those with fluoro substituents, have been synthesized and screened as potential antimicrobial agents. For instance, novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were synthesized and showed activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).
Safety And Hazards
While specific safety and hazard information for 7-Fluoro-1,2-benzoxazole-3-carboxylic acid was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the study and development of benzoxazole derivatives, including 7-Fluoro-1,2-benzoxazole-3-carboxylic acid, may continue to be a significant area of research in the future.
properties
IUPAC Name |
7-fluoro-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALREZVATWXFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2-benzoxazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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